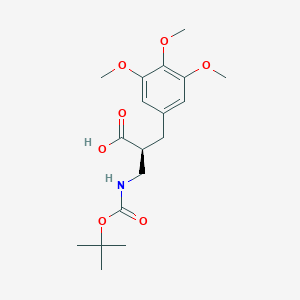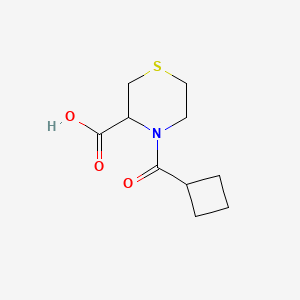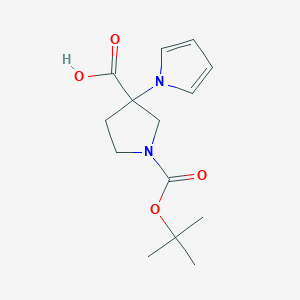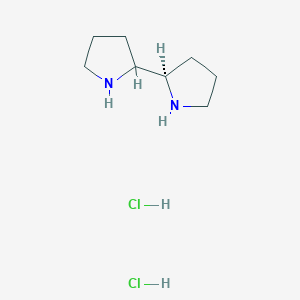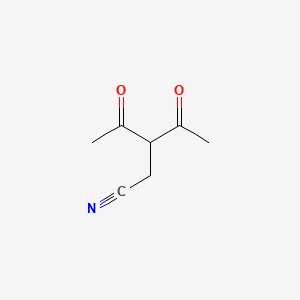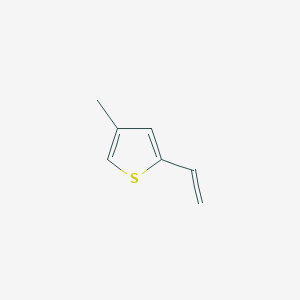
3-Chloro-6-(difluoromethyl)-2-methoxypyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-6-(difluoromethyl)-2-methoxypyridine is an organic compound that belongs to the class of pyridines Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-(difluoromethyl)-2-methoxypyridine typically involves the introduction of chloro, difluoromethyl, and methoxy groups onto a pyridine ring. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with a suitable pyridine derivative.
Difluoromethylation: The difluoromethyl group is introduced using difluoromethylating agents like difluoromethyl bromide or difluoromethyl iodide under appropriate conditions.
Methoxylation: The methoxy group is introduced via methoxylation reactions using reagents such as sodium methoxide or methanol in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification: Techniques such as distillation, crystallization, or chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-6-(difluoromethyl)-2-methoxypyridine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can undergo oxidation to form corresponding N-oxides.
Reduction Reactions: Reduction of the difluoromethyl group can lead to the formation of methyl or methylene derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted pyridines with various functional groups.
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of reduced pyridine derivatives.
Scientific Research Applications
3-Chloro-6-(difluoromethyl)-2-methoxypyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-6-(difluoromethyl)-2-methoxypyridine involves its interaction with specific molecular targets. The chloro and difluoromethyl groups contribute to its reactivity and ability to form stable complexes with biological molecules. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-6-(trifluoromethyl)pyridine
- 3-Chloro-6-(methylthio)pyridine
- 3-Chloro-6-(methoxy)pyridine
Uniqueness
3-Chloro-6-(difluoromethyl)-2-methoxypyridine is unique due to the presence of both difluoromethyl and methoxy groups, which impart distinct chemical and physical properties
Properties
Molecular Formula |
C7H6ClF2NO |
|---|---|
Molecular Weight |
193.58 g/mol |
IUPAC Name |
3-chloro-6-(difluoromethyl)-2-methoxypyridine |
InChI |
InChI=1S/C7H6ClF2NO/c1-12-7-4(8)2-3-5(11-7)6(9)10/h2-3,6H,1H3 |
InChI Key |
HQCMIASNEWEDCQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=N1)C(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


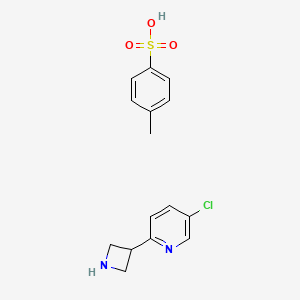
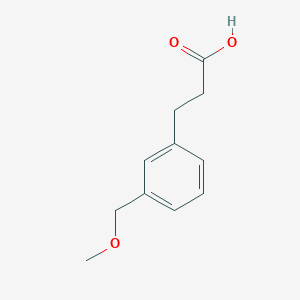
![4,7-Dichloro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B15221523.png)
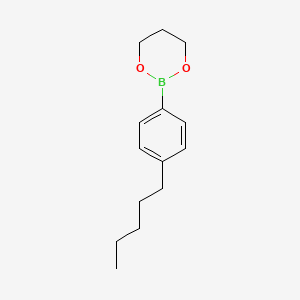

![5-Chloro-[2,4'-bipyridin]-3-amine](/img/structure/B15221553.png)
